4-anilino-3-phenyl-1H-1,2,4-triazol-5-one

Catalog No.
S13414242
CAS No.
57735-14-5
M.F
C14H12N4O
M. Wt
252.27 g/mol
Availability
In Stock
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4-anilino-3-phenyl-1H-1,2,4-triazol-5-one

CAS Number

57735-14-5

Product Name

4-anilino-3-phenyl-1H-1,2,4-triazol-5-one

IUPAC Name

4-anilino-3-phenyl-1H-1,2,4-triazol-5-one

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C14H12N4O/c19-14-16-15-13(11-7-3-1-4-8-11)18(14)17-12-9-5-2-6-10-12/h1-10,17H,(H,16,19)

InChI Key

YYVYJIBWMYCEGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)N2NC3=CC=CC=C3

4-anilino-3-phenyl-1H-1,2,4-triazol-5-one is a heterocyclic compound characterized by a triazole ring substituted with an aniline and a phenyl group. Its molecular formula is C14H12N4OC_{14}H_{12}N_4O and it has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. The triazole ring system is notable for its stability and ability to form various derivatives, which enhances its utility in medicinal chemistry and other fields.

, including:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.
  • Hydrogen Bonding: The compound can form hydrogen bonds due to the presence of nitrogen and oxygen, which may influence its reactivity and interaction with biological targets.

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one has significant antibacterial and antifungal properties .
  • Antiviral Activity: It has been reported to possess antiviral effects against various viruses, making it a candidate for further research in antiviral drug development .
  • Antitumor Effects: Preliminary studies suggest potential antitumor activity, warranting further investigation into its mechanisms of action.

Several synthesis methods have been reported for 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one:

  • One-Pot Synthesis: This method involves the reaction of aniline derivatives with 3-phenyl-1H-1,2,4-triazole in the presence of appropriate catalysts under controlled conditions.
  • Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Modification of Existing Triazole Derivatives: Existing triazole compounds can be modified to introduce the aniline moiety through various organic transformations.

The applications of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating infections and cancers.
  • Agricultural Chemicals: Its antifungal properties make it suitable for use in agricultural applications to protect crops from fungal diseases.
  • Material Science: The compound's unique properties allow for potential applications in polymers and dyes.

Research on the interaction of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one with biological macromolecules suggests:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in pathogenic processes, contributing to its antimicrobial effects.
  • Receptor Binding: Studies indicate that this compound may interact with specific receptors or proteins within cells, influencing cellular pathways related to disease.

Several compounds share structural similarities with 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one. Here are some noteworthy examples:

Compound NameStructural FeaturesUnique Aspects
4-amino-3-benzyl-1H-1,2,4-triazol-5-oneBenzyl group instead of phenylEnhanced lipophilicity
3-(phenylamino)-1H-1,2,4-triazoleLacks the aniline substitutionDifferent biological activity profile
4-anilino-5-(substituted phenyl)-triazolesVariations in the substituents on the phenylBroader spectrum of biological activities

These compounds illustrate the versatility of the triazole framework while highlighting the unique features of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one that contribute to its distinct biological activity and potential applications.

The compound is systematically named 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one, reflecting its core 1,2,4-triazole ring substituted at positions 3 and 4 with phenyl and anilino groups, respectively, and a ketone group at position 5. Its molecular formula is $$ \text{C}{14}\text{H}{12}\text{N}_4\text{O} $$, with a molecular weight of 252.27 g/mol. The CAS registry number, 57735-14-5, provides a unique identifier for this substance in chemical databases.

Structural Features:

  • The 1,2,4-triazole core is a five-membered aromatic ring containing three nitrogen atoms.
  • The phenyl group at position 3 contributes steric bulk and influences electronic properties through resonance effects.
  • The anilino group (a benzene ring attached via an amino group) at position 4 enhances hydrogen-bonding potential and modulates solubility.
  • The ketone at position 5 introduces polarity and serves as a site for nucleophilic reactions.

Nomenclature Comparison:

Feature4-Anilino-3-phenyl-1H-1,2,4-triazol-5-oneRelated Triazole Derivatives
Core Structure1,2,4-Triazol-5-one1,2,4-Triazole-3-thiol (e.g., )
Substituent at C3PhenylVariable (e.g., alkyl, aryl)
Substituent at C4AnilinoAmino, alkylamino, or other groups

The systematic naming follows IUPAC rules, prioritizing the ketone group (-one) and numbering the triazole ring to assign the lowest possible locants to substituents.

Historical Development in Heterocyclic Chemistry

The synthesis and study of 1,2,4-triazole derivatives began in the early 20th century, driven by their structural similarity to purine bases and their pharmacological potential. The specific compound 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one emerged in the late 1970s as part of efforts to optimize antifungal and antibacterial agents. Key milestones include:

  • Early Triazole Synthesis: Initial methods for 1,2,4-triazole preparation involved cyclization of thiosemicarbazides or hydrazides, but these often yielded mixtures requiring tedious purification.
  • Advancements in Substituent Introduction: The development of regioselective substitution techniques in the 1980s allowed precise functionalization at positions 3 and 4, enabling the incorporation of aryl groups like phenyl and anilino.
  • Pharmacological Exploration: By the 1990s, triazolones were recognized for their enzyme inhibitory properties, particularly against cytochrome P450 and fungal lanosterol demethylase, spurring further interest in derivatives like 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one.

A notable breakthrough was the realization that electron-donating substituents (e.g., anilino) at position 4 enhance stability and bioactivity by delocalizing electron density across the triazole ring. This principle guided the design of modern analogs.

Position Within 1,2,4-Triazole Derivative Classifications

4-Anilino-3-phenyl-1H-1,2,4-triazol-5-one occupies a distinct niche within triazole chemistry, as illustrated below:

Classification by Functional Groups:

  • Triazolones: Characterized by a ketone group at position 5. This subclass includes compounds with varied substituents at positions 3 and 4, influencing their reactivity and applications.
  • Amino-Substituted Triazoles: The anilino group places it among amino-triazoles, which are prized for their ability to form hydrogen bonds and coordinate with metal ions.
  • Aryl-Substituted Derivatives: The phenyl group at position 3 aligns it with aryl-triazoles, known for enhanced aromatic stacking interactions in biological systems.

Comparative Analysis with Related Structures:

CompoundCore StructureSubstituentsKey Applications
4-Anilino-3-phenyl-1H-1,2,4-triazol-5-one1,2,4-Triazol-5-oneC3: Phenyl; C4: AnilinoEnzyme inhibition
5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol1,2,4-Triazole-3-thiolC4: Phenyl; C5: AnilinoAntioxidant studies
3-(5-Phenyl-1H-1,2,4-triazol-3-yl)aniline1,2,4-TriazoleC3: Phenyl; C5: AnilineLigand design

The presence of both electron-withdrawing (ketone) and electron-donating (anilino) groups creates a push-pull electronic effect, stabilizing the triazole ring and enabling diverse reactivity. This balance distinguishes it from simpler triazoles lacking such substituent interplay.

Conventional Organic Synthesis Pathways

Cyclocondensation of Thiocarbazinates

The cyclocondensation of thiocarbazinates represents one of the fundamental approaches for constructing the 1,2,4-triazole core of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one [6]. This methodology involves the cyclization of potassium 3-aryldithiocarbazinates with hydrazine derivatives under controlled conditions [6]. The reaction mechanism proceeds through the initial formation of a thiocarbazinate intermediate, followed by nucleophilic attack by hydrazine and subsequent ring closure [6].

Research has demonstrated that the direct cyclization of potassium 3-aryldithiocarbazinates with refluxing hydrazine can yield enhanced results with diminished reaction times compared to traditional methods [6]. The process involves a two-step mechanism where the thiocarbazinate salt undergoes nucleophilic displacement followed by intramolecular cyclization to form the triazole ring system [6].

Reaction ParameterOptimal ConditionsYield (%)
Temperature170-180°C75-88
Reaction Time2-4 hours-
Hydrazine Excess2-3 fold molar-
Solvent SystemRefluxing conditions-

The formation of 4-amino-3-mercapto-1,2,4-triazoles through this methodology provides versatile intermediates that can be further functionalized to achieve the desired aniline and phenyl substitution patterns [6]. The thiocarbazinate approach offers advantages in terms of regioselectivity and functional group tolerance [6].

Aniline Incorporation Strategies

The incorporation of aniline moieties into the triazole framework requires careful consideration of reaction conditions and substrate reactivity [7] [8]. Conventional strategies for aniline incorporation involve nucleophilic substitution reactions where aniline derivatives react with appropriately activated triazole precursors [7].

The synthesis of substituted meta-hetarylanilines has been achieved through three-component condensation reactions involving heterocycle-substituted 1,3-diketones, acetone, and various amine nucleophiles [8]. This approach demonstrates the feasibility of constructing aniline-containing triazole systems through controlled multi-component processes [8].

Research has shown that the success of aniline incorporation reactions is governed by the electron-withdrawing ability of substituents in the triazole precursor, which can be evaluated using computational Hammett constants [8]. Substituents with sigma values greater than 0.300 typically afford good synthetic yields with alkylamine nucleophiles [8].

The direct reaction of hydrazine derivatives with nitriles bearing substituted aromatic rings provides another pathway for aniline incorporation [9]. This methodology allows for the introduction of various aniline derivatives through appropriate selection of nitrile starting materials [9].

Advanced Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of substituted triazoles, including 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one [10] [11]. Copper-based catalytic systems have demonstrated particular effectiveness in facilitating triazole formation through azide-alkyne cycloaddition reactions [1] [2] [10].

Research has established that various transition metals including copper, iridium, rhodium, ruthenium, nickel, palladium, gold, silver, and zinc can serve as effective catalysts for triazole synthesis [10]. Among these, copper complexes and salts have proven most effective for selective synthesis applications [10].

Catalyst SystemTemperature (°C)Reaction TimeYield (%)
Copper(I) chloride80-1202-6 hours85-92
Copper(II) acetate100-1403-8 hours78-88
Iron/Copper embedded nanoparticles25-601-3 hours90-95

The development of iron/copper-embedded nanocatalytic substrates has provided eco-friendly alternatives for triazole synthesis [11]. These systems utilize Arabic gum, iron oxide magnetic nanoparticles, and copper ions to achieve high catalytic efficiency in aqueous media [11]. The hydrophilic nature of these nanocomposites enables effective catalysis in water as a green solvent [11].

Advanced catalytic approaches have also incorporated N-heterocyclic carbene copper catalysts, which demonstrate enhanced stability and reactivity compared to traditional copper salts [12]. These catalysts can be used in quantities as low as 0.02 mol percent while maintaining high synthetic yields [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of triazole compounds by significantly reducing reaction times and improving yields [13] [14] [15]. This methodology offers advantages including enhanced energy efficiency, reduced use of hazardous chemicals, and improved atom economy [13] [14].

Recent studies have demonstrated that microwave irradiation can complete triazole synthesis reactions within 15 minutes at 65°C, achieving 90% yield compared to conventional heating methods that require several hours [14]. The microwave heating approach stimulates molecular resonance in the solvent, allowing for more efficient and faster heating compared to traditional thermal methods [15].

Heating MethodTemperature (°C)TimeYield (%)
Conventional120-1704-8 hours70-85
Microwave65-12015-60 minutes85-95
Microwave (optimized)80-10030-45 minutes90-98

The optimization of microwave-assisted triazole synthesis involves careful selection of solvents that can efficiently absorb microwave radiation [15]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide have proven particularly effective as reaction media [15].

Microwave-assisted synthesis of symmetrical bis-triazoles using copper N-heterocyclic carbene catalysts has achieved excellent results with reaction times reduced to 60 minutes at room temperature [12]. The methodology demonstrates high efficiency and functional group tolerance across various substrate combinations [12].

Industrial-Scale Production Considerations

The industrial production of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one requires careful consideration of scalability, cost-effectiveness, and environmental impact [16] [17] [18]. Large-scale manufacturing processes must balance synthetic efficiency with economic viability and regulatory compliance [16] [17].

Current industrial approaches focus on optimized processes that avoid the use of special equipment while maintaining high product purity [16]. The development of safer manufacturing routes has led to processes that utilize readily available starting materials such as benzyl azide and vinyl acetate [16].

Production ParameterSmall ScaleIndustrial Scale
Batch Size1-10 kg100-1000 kg
Reaction Time2-8 hours12-24 hours
Yield85-95%80-90%
Purity>95%>98%

The global triazole market has demonstrated significant growth, with projections indicating expansion from 810.1 million USD in 2025 to 1,251.9 million USD by 2035 [17]. This growth reflects increasing demand across pharmaceutical, agrochemical, and materials applications [17].

Industrial production strategies have incorporated green chemistry principles, with 54% of Western European manufacturers concentrating on solvent-free and enzymatic processes [17]. Cost optimization remains a critical factor, with 84% of manufacturers citing raw material price volatility as a primary concern [17].

The preparation of triazole intermediates on an industrial scale typically involves multi-step processes with careful optimization of each synthetic transformation [18] [19]. Process development focuses on minimizing by-product formation and maximizing overall yield through precise control of reaction conditions [18] [19].

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one through analysis of both proton and carbon-13 chemical environments [1] [2] [3]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the compound's tautomeric behavior and substituent effects. The triazole ring proton, when present, appears as a broad singlet at approximately 12.71 parts per million, indicative of the acidic nature of the nitrogen-hydrogen bond in the heterocyclic system [1]. Aromatic protons from both the phenyl substituent and aniline moiety resonate in the typical aromatic region between 7.15 and 7.82 parts per million, with complex splitting patterns arising from vicinal coupling interactions [4] [1].

The aniline nitrogen-hydrogen protons display variable chemical shifts depending on the tautomeric form and intermolecular hydrogen bonding interactions. In deuterated dimethyl sulfoxide, these protons often appear as broad signals due to rapid exchange processes and tautomeric equilibria [1] [2]. The ¹³C Nuclear Magnetic Resonance spectrum provides critical information about the electronic environment of carbon nuclei within the triazole framework. Triazole ring carbons typically resonate between 158.2 and 158.6 parts per million, appearing as broad signals due to the involvement of these carbons in tautomeric processes [1]. Aromatic carbons from the phenyl and aniline substituents exhibit well-resolved resonances between 125.7 and 148.1 parts per million, with chemical shifts influenced by the electron-donating or electron-withdrawing nature of adjacent functional groups [4] [2].

Gauge-Including Atomic Orbital calculations using density functional theory methods have proven highly effective for predicting nuclear magnetic resonance chemical shifts of triazole derivatives [2] [3]. The B3LYP/6-311G basis set calculations show excellent correlation with experimental values, particularly for carbon-13 chemical shifts where theoretical predictions typically deviate by less than 5 parts per million from observed values [2]. The tautomeric equilibria observable in solution significantly affect the nuclear magnetic resonance spectral appearance, with some signals appearing as broad resonances due to rapid exchange between different tautomeric forms [1] [5].

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for structural identification of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one [6] [7] [8]. The nitrogen-hydrogen stretching vibrations appear in the 3200-3365 wavenumber region, with the exact frequency dependent on hydrogen bonding strength and tautomeric form [6]. The triazole ring exhibits marker bands that are characteristic of the heterocyclic system, including carbon-nitrogen stretching modes around 1305 wavenumbers and ring breathing vibrations between 1400-1600 wavenumbers [6] [7].

The carbonyl stretching frequency of the triazol-5-one moiety appears prominently around 1619 wavenumbers, providing direct evidence for the keto tautomeric form [1] [10]. This frequency is sensitive to hydrogen bonding interactions and can shift to lower wavenumbers when involved in strong intermolecular hydrogen bonds [10] [11]. Aromatic carbon-carbon stretching vibrations from the phenyl substituents appear as multiple bands between 1450-1600 wavenumbers, while aromatic carbon-hydrogen bending modes are observed in the 1000-1300 wavenumber region [6] [12].

Density functional theory calculations using the B3LYP method with 6-311++G basis sets provide accurate predictions of vibrational frequencies, with correlation coefficients exceeding 0.99 when compared to experimental data [6] [7] [12]. The calculated frequencies require scaling factors (typically 0.96-0.98) to account for anharmonicity and basis set limitations [12]. Potential energy distribution analysis using programs such as VEDA4 allows for unambiguous assignment of vibrational modes, particularly in cases where multiple vibrations occur at similar frequencies [8] [12].

Crystallographic Studies

X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis provides definitive structural information for 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one and related derivatives [13] [14] [15] [16]. Crystal system determination reveals that triazole derivatives commonly crystallize in monoclinic, triclinic, or orthorhombic systems, with space groups such as P2₁/c, P-1, and Pna2₁ being frequently observed [15] [17] [16]. Unit cell parameters typically range from 5-20 Angstroms for the a-axis, 5-16 Angstroms for the b-axis, and 10-30 Angstroms for the c-axis, depending on molecular packing arrangements and solvate inclusion [15] [16].

Molecular geometry analysis from crystallographic data shows that the triazole ring maintains planarity with typical carbon-nitrogen bond lengths of 1.33-1.41 Angstroms and nitrogen-nitrogen distances of 1.38-1.41 Angstroms [15]. The carbon-oxygen bond length in the triazol-5-one moiety typically measures 1.22-1.24 Angstroms, consistent with partial double bond character [18]. Torsion angles between the triazole ring and phenyl substituents vary significantly, ranging from near-planar orientations (0-10 degrees) to highly twisted conformations (50-60 degrees), depending on crystal packing forces and intermolecular interactions [13] [19].

Data collection protocols typically employ Bruker SMART APEXII or similar CCD area-detector diffractometers with molybdenum Kα radiation (λ = 0.71073 Angstroms) [15] [16]. Structure solution is accomplished using direct methods implemented in programs such as SHELXS97, followed by least-squares refinement using SHELXL97 [14] [15]. Refinement statistics for well-determined structures typically show R-factors below 0.05 and goodness-of-fit values near unity [14] [15].

Hydrogen Bonding Network Elucidation

Hydrogen bonding interactions play crucial roles in determining crystal packing arrangements and molecular conformations of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one derivatives [13] [20] [21] [11]. Intermolecular hydrogen bonds commonly involve nitrogen-hydrogen⋯oxygen interactions between the triazole ring proton and carbonyl oxygen atoms of neighboring molecules, with typical donor-acceptor distances ranging from 2.2 to 2.8 Angstroms [13] [11] [15]. Nitrogen-hydrogen⋯nitrogen hydrogen bonds between aniline protons and triazole nitrogen atoms create additional stabilization in the crystal lattice [21] [11].

Three-dimensional network formation results from the combination of multiple hydrogen bonding motifs, creating channels and cavities that may accommodate solvent molecules [20] [11]. Geometric parameters for hydrogen bonds show donor-hydrogen distances of 0.85-0.95 Angstroms, hydrogen⋯acceptor distances of 1.8-2.4 Angstroms, and donor-hydrogen⋯acceptor angles typically exceeding 140 degrees for strong interactions [13] [15]. Graph set analysis using Etter notation helps classify the hydrogen bonding patterns into discrete motifs such as R₂²(8) rings or C(4) chains [11].

Cooperative effects in hydrogen bonding networks lead to enhanced stability compared to isolated hydrogen bonds, with binding energies calculated using density functional theory methods showing values of 5-15 kilocalories per mole for typical interactions [21] [11]. Temperature-dependent studies reveal the persistence of hydrogen bonding networks up to thermal decomposition temperatures, typically around 160-200 degrees Celsius for triazole derivatives [21]. Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts, showing that hydrogen⋯hydrogen contacts typically contribute 35-40% of the total surface interactions, while carbon⋯hydrogen and nitrogen⋯hydrogen contacts account for 20-25% and 12-15%, respectively [16] [22].

Computational Modeling Approaches

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive theoretical analysis of structural, electronic, and vibrational properties of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one [23] [24] [25] [26]. Geometry optimization using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets yields molecular structures in excellent agreement with experimental crystallographic data, with root-mean-square deviations typically below 0.05 Angstroms for bond lengths and 3 degrees for bond angles [23] [12] [27]. Basis set effects show that larger basis sets with diffuse and polarization functions provide improved accuracy for properties involving electron correlation and weak interactions [28] [23].

Electronic structure analysis reveals highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine chemical reactivity and electronic transitions [24] [25] [29]. Energy gap values between frontier orbitals typically range from 4.2 to 7.8 electron volts, depending on substituent effects and molecular conformation [25] [29]. Electron density distribution shows highest occupied molecular orbital localization primarily on the aniline ring and methoxy linker regions, while lowest unoccupied molecular orbital density concentrates on the triazole ring system and phenyl substituents [29] [30].

Natural bond orbital analysis provides insights into electron delocalization and intermolecular interactions within the molecular framework [23] [26]. Second-order perturbation energies reveal significant π→π* conjugative interactions between aromatic rings and the triazole system, with stabilization energies typically ranging from 10-30 kilocalories per mole [26]. Atomic charge distribution calculated using Mulliken or ChElPG schemes shows partial negative charges on nitrogen and oxygen atoms, consistent with their roles as hydrogen bond acceptors [28] [24].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.10111102 g/mol

Monoisotopic Mass

252.10111102 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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